molecular formula C17H13ClN2O3S B2722772 Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 912767-09-0

Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2722772
CAS No.: 912767-09-0
M. Wt: 360.81
InChI Key: NUFMOVWLKLIUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, with a closely related structure, illustrates the role of pressure in crystal engineering, inducing phase transitions from a high-Z′ structure to a more stabilized form under high pressure due to efficient packing (Johnstone et al., 2010).

Electropolymerization and Supercapacitor Applications

A study on methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) delves into its electropolymerization and potential use in supercapacitors and biosensors, highlighting the impact of electron-withdrawing and donating groups on polymerization and capacitive behavior (Ates et al., 2015).

Chalcogen Bond Influences on Carbonyl Thiocarbamate

O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate's conformational preferences are affected by intramolecular chalcogen bonds, showcasing the importance of these interactions in the stability and structural behavior of similar compounds (Channar et al., 2020).

Fluoride Chemosensors

Research into novel anion sensors methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate (L1) and its counterpart (L2) demonstrates the utility of such molecules as fluoride chemosensors, utilizing intramolecular hydrogen bonding for selective sensing (Ma et al., 2013).

Antimicrobial Screening

Bis-benzothiazole derivatives, synthesized through oxidative cyclization, have been studied for their antimicrobial properties against various gram-positive and gram-negative bacteria, offering insights into potential applications in combating microbial resistance (Deohate et al., 2013).

Dicamba Monooxygenase and Xenobiotic Degradation

Dicamba monooxygenase (DMO), a Rieske nonheme oxygenase, catalyzes the oxidative demethylation of dicamba, highlighting the enzyme's role in degrading xenobiotic substances and its potential application in bioremediation (Dumitru et al., 2009).

Organic Synthesis and Drug Discovery

The synthesis of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and their evaluation for antineoplastic and antifilarial activities demonstrate the versatility of such compounds in medicinal chemistry and drug development (Ram et al., 1992).

Properties

IUPAC Name

methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-9-7-12(18)8-13-14(9)19-17(24-13)20-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFMOVWLKLIUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.